4-Azido-2-fluorobenzoicacid
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Overview
Description
4-Azido-2-fluorobenzoic acid is an organic compound with the molecular formula C7H4FN3O2. It is a derivative of benzoic acid, where the hydrogen atoms at the 4th and 2nd positions are replaced by an azido group (N3) and a fluorine atom (F), respectively. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-2-fluorobenzoic acid typically involves the following steps:
Starting Material: The process begins with 2-fluorobenzoic acid.
Nitration: The 2-fluorobenzoic acid undergoes nitration to form 4-nitro-2-fluorobenzoic acid.
Reduction: The nitro group is then reduced to an amino group, yielding 4-amino-2-fluorobenzoic acid.
Azidation: Finally, the amino group is converted to an azido group using sodium azide, resulting in 4-azido-2-fluorobenzoic acid
Industrial Production Methods: While specific industrial production methods for 4-azido-2-fluorobenzoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Azido-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions to form triazoles
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) is commonly used for azidation.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for reduction reactions.
Cycloaddition: Copper(I) catalysts are often employed in cycloaddition reactions
Major Products:
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 4-amino-2-fluorobenzoic acid.
Cycloaddition: Formation of triazole derivatives
Scientific Research Applications
4-Azido-2-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocycles and complex organic molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for potential use in drug development and photodynamic therapy.
Industry: Utilized in photolithography and materials science for creating high-spin materials.
Mechanism of Action
The mechanism of action of 4-azido-2-fluorobenzoic acid primarily involves the reactivity of the azido group. Upon exposure to light or heat, the azido group can generate nitrenes, which are highly reactive intermediates. These nitrenes can insert into C-H bonds or participate in cycloaddition reactions, leading to the formation of various products . The stability and reactivity of these intermediates are influenced by the molecular environment and the presence of other functional groups.
Comparison with Similar Compounds
4-Fluorobenzoic Acid: Lacks the azido group, making it less reactive in certain cycloaddition reactions.
4-Amino-2-fluorobenzoic Acid: Contains an amino group instead of an azido group, leading to different reactivity and applications
4-Bromo-2-fluorobenzoic Acid: Contains a bromine atom instead of an azido group, used in different types of coupling reactions.
Uniqueness: 4-Azido-2-fluorobenzoic acid is unique due to the presence of both an azido group and a fluorine atom. This combination imparts distinct reactivity, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
4-azido-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-6-3-4(10-11-9)1-2-5(6)7(12)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMNPGWCJAACAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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